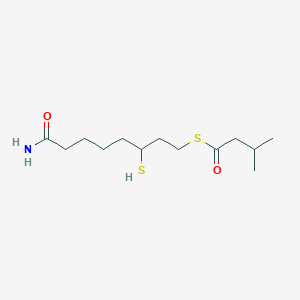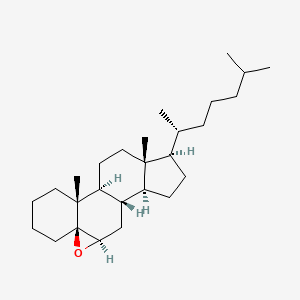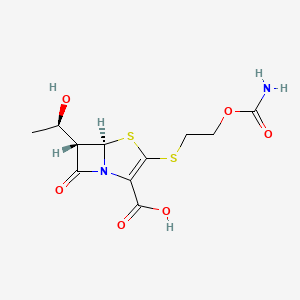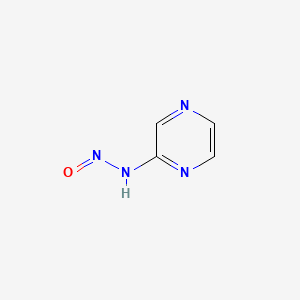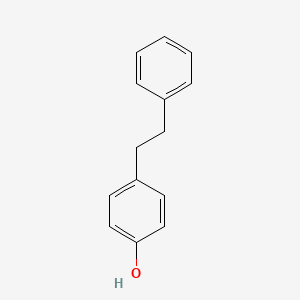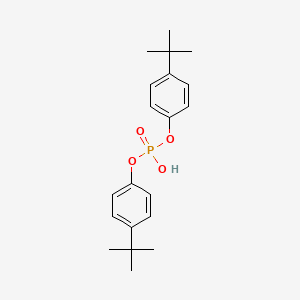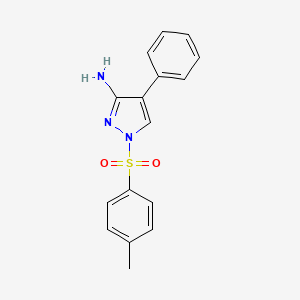
1-(4-Methylphenyl)sulfonyl-4-phenyl-3-pyrazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)sulfonyl-4-phenyl-3-pyrazolamine is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : This compound is used in synthesizing various heterocycles, like f, g-unsaturated ketones, semicarbazones, and thiosemicarbazones. These derivatives have been developed through reactions with aromatic aldehydes, semicarbazide, and thiosemicarbazide (El‐Emary, Al-muaikel, & Moustafa, 2002).
Formation of Sulfonylated Aminopyrazoles : Research demonstrates the successful sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride, resulting in new compounds such as 3,5-dimethyl-4-tosylamino-1H-pyrazole and similar derivatives. These structures are confirmed using various spectroscopic methods (Povarov et al., 2017).
Pyrazolo[1,5-a]pyrimidine Derivatives Synthesis : Novel pyrazolo[1,5-a]pyrimidine derivatives with phenylsulfonyl moieties have been synthesized. The reactions involve various substituted aminoazopyrazole derivatives and show significant antimicrobial activities (Alsaedi, Farghaly, & Shaaban, 2019).
Reduction of Triazines : Studies have shown the chemospecific partial reduction of triazine rings in sulfonyl derivatives of pyrazolo[5,1-c][1,2,4]triazines, indicating potential applications in chemical synthesis and modification (Ledenyova et al., 2017).
Biological and Pharmacological Potential
Antitumor Potential : The compound was designed and synthesized as a potential antitumor agent. Its molecular structure suggests a significant influence on the pyrazole nucleus and potential hydrogen bonding, indicating its pharmacophoric properties (Kettmann et al., 2005).
Carbonic Anhydrase Inhibition : The sulfonyl moiety in pyrazole derivatives has been shown to inhibit human carbonic anhydrase isozymes, suggesting therapeutic applications in conditions like glaucoma (Büyükkıdan et al., 2017).
Anti-Inflammatory and Antimicrobial Activities : Newly synthesized 1H-pyrazole derivatives with an aryl sulfonate moiety exhibit promising anti-inflammatory and antimicrobial activities, indicating potential use in treating infections and inflammation (Kendre et al., 2013).
Antiproliferative Activities : Derivatives of pyrazole-sulfonamide have been tested for antiproliferative activities against cancer cell lines, showcasing potential as anticancer agents (Mert et al., 2014).
properties
Product Name |
1-(4-Methylphenyl)sulfonyl-4-phenyl-3-pyrazolamine |
|---|---|
Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-phenylpyrazol-3-amine |
InChI |
InChI=1S/C16H15N3O2S/c1-12-7-9-14(10-8-12)22(20,21)19-11-15(16(17)18-19)13-5-3-2-4-6-13/h2-11H,1H3,(H2,17,18) |
InChI Key |
SMLVSUHYMGECDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=N2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



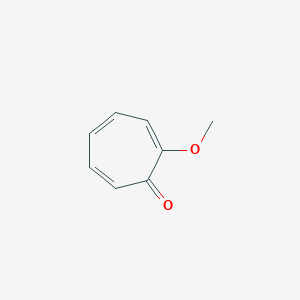
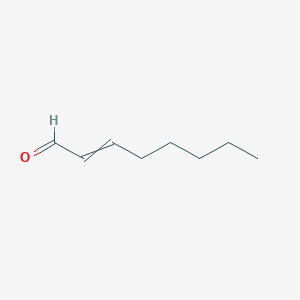
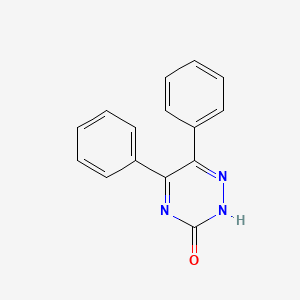
![1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole](/img/structure/B1212233.png)
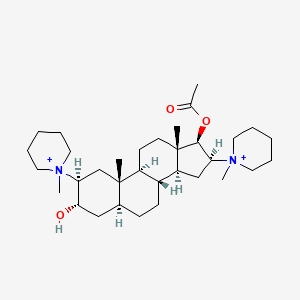
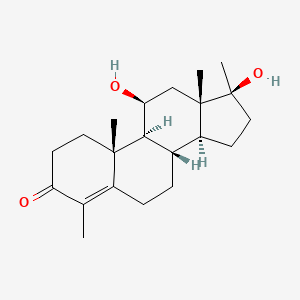
![[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-acetyloxy-2-methylbutanoate](/img/structure/B1212236.png)
